Hyalodendrin
Overview
Description
Hyalodendrin is a fungitoxic metabolite isolated from a culture medium which had supported growth of Hyalodendron sp., an imperfect fungus . It is identified as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione .
Synthesis Analysis
Two new decalin/tetramic acid hybrid metabolites, hyalodendrins A and B, were isolated from plant endophytic fungus Hyalodendriella sp. Ponipodef12 . The structures of the new compounds were elucidated by analysis of the spectroscopic data, including NMR, HRMS and ECD, and by chemical conversion .Molecular Structure Analysis
This compound has a molecular formula of C14H16N2O3S2 . Its average mass is 324.418 Da and its monoisotopic mass is 324.060242 Da .Chemical Reactions Analysis
The target molecules of this research, namely this compound, tryprostatins, spirotryprostatin, the stemofoline alkaloids, and hinckdentine A are characteristic in that they cannot be accessed by simple combinations of conventional synthetic transformations .Physical And Chemical Properties Analysis
This compound has 2 of 2 defined stereocentres . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial Activity : Hyalodendrin, identified as C14H16N2O3S2, exhibits significant antimicrobial activity. It has been found to be more effective than other antifungal agents against fungi causing decay and diseases in plants and trees. It also shows inhibitory action against bacteria and fungi pathogenic to humans and has a relatively low degree of phytotoxicity (Stillwell, Magasi, & Strunz, 1974).
Fungitoxic Properties : this compound, characterized as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione, demonstrates potent fungitoxic properties. This was identified through spectrometric and chemical investigations (Strunz, Kakushima, Stillwell, & Heissner, 1973).
Anticancer Activity : A study highlighted the anticancer potential of this compound, especially against aggressive cancer phenotypes. The compound was found to induce changes in phosphorylation status of key proteins and alter expression levels in cancer cell lines (Dezaire et al., 2020).
Larvicidal Activity : Hyalodendrins A and B, derived from Hyalodendriella sp., displayed potent larvicidal activity against Aedes aegypti larvae. This finding opens avenues for its potential use in mosquito control (Mao et al., 2019).
Synthetic Applications : Studies on the asymmetric synthesis of (+)-hyalodendrin and the development of methods for the construction of its epidithiodioxopiperazine skeleton highlight the synthetic challenges and advances in the field (Takeuchi, Shimokawa, & Fukuyama, 2014).
Mechanism of Action
Future Directions
Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIMIDQFZMJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960790 | |
Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40380-24-3 | |
Record name | 2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-1-(hydroxymethyl)-4-(phenylmethyl)-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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